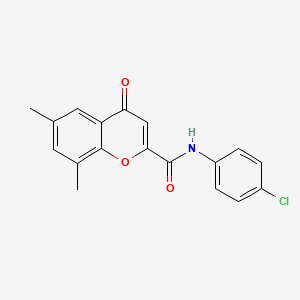

N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15304655

Molecular Formula: C18H14ClNO3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14ClNO3 |

|---|---|

| Molecular Weight | 327.8 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C18H14ClNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |

| Standard InChI Key | COUNRKOYRUOBJS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl)C |

Introduction

N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the chromene class of chemical compounds. It features a unique structure that includes a chromene core, a chlorophenyl group, and a carboxamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

Synthesis

The synthesis of N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to verify the structure and purity of the synthesized compound.

Biological Activities and Applications

N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibits various biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. These effects may stem from its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. The exact mechanisms of action are still under investigation but are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. Here is a comparison table highlighting some of these compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide | Not specified | 327.8 g/mol | Different methyl positions |

| 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid | Not specified | 218.21 g/mol | Chlorine substituents at 6 and 8 positions |

| 6,8-Dimethyl-4-oxo-4H-chromene | Not specified | 218.21 g/mol | No chlorophenyl group |

Research Findings and Future Directions

Interaction studies involving N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Further research is necessary to fully understand its biological activities and to explore its potential applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume